1-Ethoxy-4-(sulfinylamino)benzene

Overview

Description

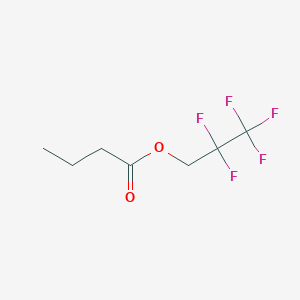

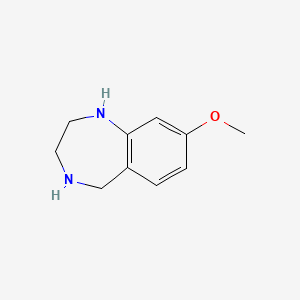

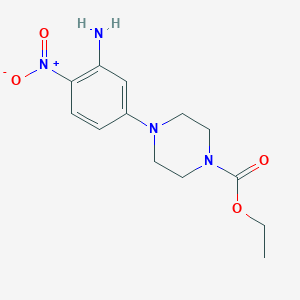

1-Ethoxy-4-(sulfinylamino)benzene is a chemical compound with the molecular formula C8H9NO2S . It has a molar mass of 183.23 .

Synthesis Analysis

The synthesis of this compound could potentially involve electrophilic aromatic substitution . This is a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as FT-IR and FT-Raman spectroscopy . These techniques can provide information about vibrational frequencies and optimal geometrical parameters .Chemical Reactions Analysis

This compound is a versatile chemical compound used in diverse scientific research. Its applications range from the synthesis of pharmaceuticals to investigating organic reactions.Physical and Chemical Properties Analysis

This compound has a predicted density of 1.18±0.1 g/cm3, a melting point of 37 °C, and a predicted boiling point of 276.1±23.0 °C .Scientific Research Applications

Coordination Chemistry and Structural Characterization

- The compound 1-[(4-methylphenyl)sulfonamido]-2-[1-(2-pyridylmethylidene)amino]benzene, a related compound to 1-Ethoxy-4-(sulfinylamino)benzene, was synthesized and characterized, revealing its potential for complex formation with nickel, indicating applications in coordination chemistry. The structural dynamics of these complexes were explored through crystallography, showcasing their potential in the development of new materials with specific electronic or magnetic properties (Bermejo et al., 2000).

Corrosion Inhibition

- Schiff base surfactants, structurally similar to this compound, have demonstrated significant corrosion inhibition properties on mild steel in acidic environments, hinting at the potential of this compound in industrial applications to protect metals from corrosion (Soliman et al., 2014).

Molecular Synthesis and Structural Analysis

- The study of molecular structures closely related to this compound, such as (Z)-1-Methoxy-1-phenyl-2-(4-toluenesulfonyl)ethene, sheds light on the steric and electronic interactions within these molecules. Such insights are invaluable in the design and synthesis of molecular materials for applications in organic electronics or photonics (Xu et al., 2004).

Organic Synthesis and Catalysis

Investigations into the reactivity of compounds like 1-Ethoxyvinyl esters with carboxylic acids have revealed intricate reaction mechanisms and kinetics, which are fundamental for optimizing industrial synthesis processes of complex organic molecules (Zwanenburg & Drenth, 2010).

The preparation and characterization of 1-Ethoxy-3-trifluoromethyl-1,3-butadiene and its derivatives highlighted their role as Diels-Alder components. This study is significant for the synthesis of functionalized (trifluoromethyl)benzenes and pyridines, critical intermediates in pharmaceuticals and agrochemicals (Volle & Schlosser, 2002).

The fluorescence properties and anticancer activity of Co(II) complexes derived from molecules structurally related to this compound were studied, indicating potential applications in medicinal chemistry and materials science (Vellaiswamy & Ramaswamy, 2017).

Mechanism of Action

Target of Action

The primary target of 1-Ethoxy-4-(sulfinylamino)benzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The mode of action of this compound involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during the reaction . The downstream effects of this pathway involve the formation of a substituted benzene ring .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway . The substituted benzene ring is the final product of the reaction .

Biochemical Analysis

Biochemical Properties

1-Ethoxy-4-(sulfinylamino)benzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in electrophilic aromatic substitution reactions, where it can act as an electrophile or nucleophile depending on the reaction conditions . The interactions of this compound with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which can further react with other biomolecules

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses . For example, it can affect the expression of genes involved in oxidative stress responses, thereby influencing cellular metabolism and overall cell function . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can form covalent bonds with nucleophilic sites on enzymes, resulting in enzyme inhibition . Additionally, it can interact with transcription factors, leading to alterations in gene expression patterns

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as antioxidant activity and modulation of cellular signaling pathways . At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and its potential therapeutic applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it can exert its biochemical effects . The compound can be targeted to organelles such as mitochondria and the endoplasmic reticulum, where it can interact with specific enzymes and proteins

Properties

IUPAC Name |

1-ethoxy-4-(sulfinylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-2-11-8-5-3-7(4-6-8)9-12-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVQJJGXTXYTYFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=S=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1430259.png)

![3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1430260.png)

![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-methylbenzohydrazide](/img/structure/B1430261.png)

![[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanol](/img/structure/B1430262.png)

![Methyl 2,6-dioxo-3-{[2-(trimethylsilyl)ethoxy]methyl}-1,2,3,6-tetrahydropyrimidine-4-carboxylate](/img/structure/B1430268.png)

![6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1430271.png)